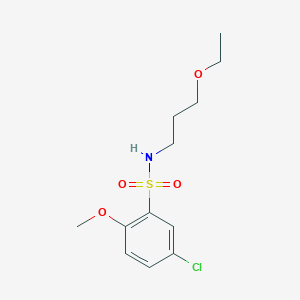![molecular formula C20H26N2O2S B239370 1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239370.png)
1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazines. It is commonly used in scientific research due to its unique properties and effects. This compound is synthesized using various methods, and its mechanism of action is still being studied.
作用机制
The mechanism of action of 1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine is still being studied. However, it is known to interact with different biological targets, including ion channels, receptors, and enzymes. It has been shown to modulate the activity of various ion channels, including potassium and calcium channels. It also interacts with different receptors, including GABA receptors, serotonin receptors, and dopamine receptors. The exact mechanism of action of this compound on different biological targets is still not fully understood.
Biochemical and Physiological Effects:
1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of different ion channels, which can affect the electrical activity of cells. It also interacts with different receptors, which can affect neurotransmitter release and neuronal activity. This compound has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models.
实验室实验的优点和局限性
1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine has several advantages for lab experiments. It is a well-characterized compound that is commercially available. It has been widely used in scientific research, and its effects on different biological targets are well documented. However, there are also some limitations to using this compound in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can limit its use in some experiments.
未来方向
There are several future directions for the study of 1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine. One direction is to study its effects on different biological targets in more detail. This can help to better understand its mechanism of action and potential therapeutic applications. Another direction is to synthesize new derivatives of this compound with different properties and effects. This can lead to the development of new drugs with improved efficacy and safety profiles. Finally, more studies are needed to investigate the potential side effects and toxicity of this compound in different biological systems.
合成方法
The synthesis of 1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine can be achieved using various methods. One of the most common methods involves the reaction of mesitylene with piperazine in the presence of a strong acid catalyst. The resulting product is then treated with para-toluenesulfonyl chloride to obtain 1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine. Other methods involve the use of different starting materials and reagents.
科学研究应用
1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine is widely used in scientific research for various purposes. It is commonly used as a tool compound to study the effects of piperazine derivatives on different biological systems. This compound has been shown to have a wide range of effects on different biological processes, including ion channels, receptors, and enzymes. It is also used as a precursor for the synthesis of other piperazine derivatives with different properties and effects.
属性
产品名称 |
1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine |
|---|---|
分子式 |
C20H26N2O2S |
分子量 |
358.5 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine |
InChI |
InChI=1S/C20H26N2O2S/c1-15-5-7-19(8-6-15)25(23,24)22-11-9-21(10-12-22)20-17(3)13-16(2)14-18(20)4/h5-8,13-14H,9-12H2,1-4H3 |
InChI 键 |
VHNQARINWTVGLJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3C)C)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)


![3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride](/img/structure/B239319.png)




